![molecular formula C9H12N2O2 B2561410 ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 67286-70-8](/img/structure/B2561410.png)

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

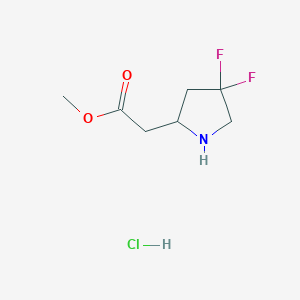

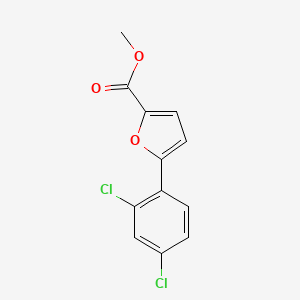

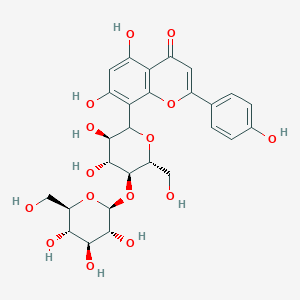

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a chemical compound with the molecular formula C9H12N2O2 . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives involves several steps. Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles are highly selectively nitrated to the 2-position .Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .Chemical Reactions Analysis

The chemical reactions involving 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are complex and varied. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate include a molecular weight of 180.2 . It is stored in a sealed, dry environment at 2-8°C .科学的研究の応用

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antiseptics .

Anti-Inflammatory Properties

The pyrrolopyrazine scaffold has been investigated for its anti-inflammatory activity. Compounds derived from this structure may modulate inflammatory pathways, making them relevant in the context of inflammatory diseases and conditions .

Antiviral Effects

Certain pyrrolopyrazine derivatives exhibit antiviral activity. Although the exact mechanisms remain unclear, these compounds have shown promise in inhibiting viral replication. Their potential application extends to antiviral drug development .

Antifungal Properties

Researchers have identified pyrrolopyrazine derivatives as potent antifungal agents. These compounds could be valuable in treating fungal infections, especially those resistant to existing antifungal drugs .

Antioxidant Capacity

The pyrrolopyrazine scaffold may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating these derivatives further could lead to novel antioxidants .

Antitumor Potential

Studies suggest that pyrrolopyrazine derivatives exhibit antitumor effects. Their impact on cancer cells and tumor growth inhibition warrants exploration. These compounds could serve as leads for developing anticancer therapies .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, have shown activity in kinase inhibition. Kinases play essential roles in cell signaling pathways, and modulating their activity can impact various diseases, including cancer and inflammation .

Structure-Activity Relationship (SAR) Research

Despite the importance of the pyrrolopyrazine scaffold, limited SAR studies exist. Investigating the relationships between chemical modifications and biological activities will aid medicinal chemistry researchers in designing new leads for disease treatment .

Safety And Hazards

将来の方向性

The future directions for the research and application of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are promising. They have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and many more .

特性

IUPAC Name |

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-6-11-5-3-4-8(11)10-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHHCFKOGRVRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2CCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2561329.png)

![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)